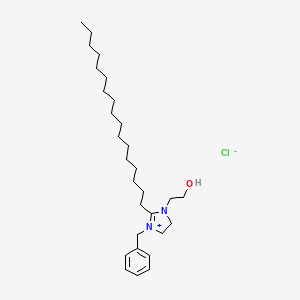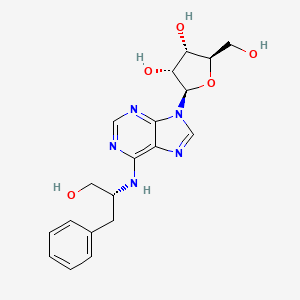![molecular formula C6H11NO B12930437 6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
6-Methoxy-3-azabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-3-azabicyclo[310]hexane is a heterocyclic organic compound that features a bicyclic structure with a nitrogen atom and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) or cobalt (II). The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gabriel synthesis or catalytic hydrogenation reactions. These methods are optimized for large-scale production, focusing on cost-efficiency and minimizing the use of expensive reagents .
化学反应分析
Types of Reactions
6-Methoxy-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium methoxide or lithium aluminum hydride (LiAlH4) in anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
科学研究应用
6-Methoxy-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 6-Methoxy-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions, leading to changes in the biological activity of the target molecules .
相似化合物的比较
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different functional groups.
3-Azabicyclo[3.1.0]hexane: Lacks the methoxy group, leading to different chemical properties and reactivity.
2-Azabicyclo[3.2.1]octane: A larger bicyclic compound with distinct applications and reactivity .
Uniqueness
6-Methoxy-3-azabicyclo[31This functional group can participate in various chemical reactions, making the compound versatile for different research and industrial purposes .
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC 名称 |
6-methoxy-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H11NO/c1-8-6-4-2-7-3-5(4)6/h4-7H,2-3H2,1H3 |
InChI 键 |
IMKYCWZSCJLQFO-UHFFFAOYSA-N |
规范 SMILES |
COC1C2C1CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


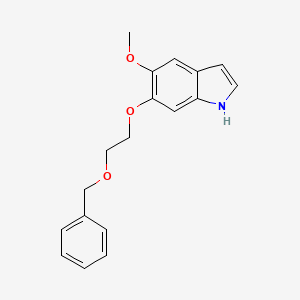
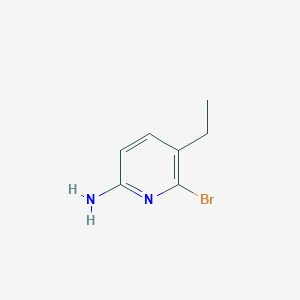
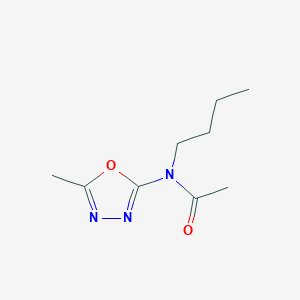
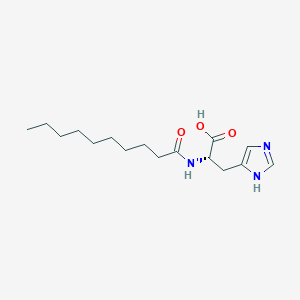
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
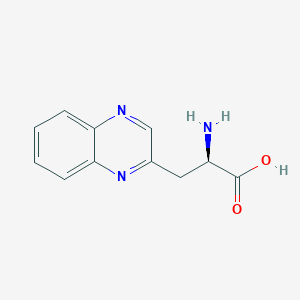
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)
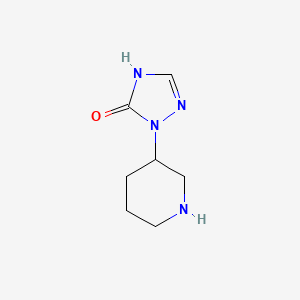
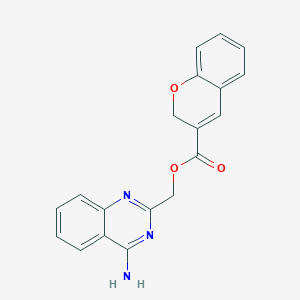
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
